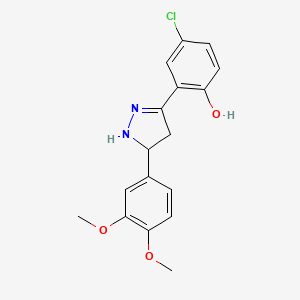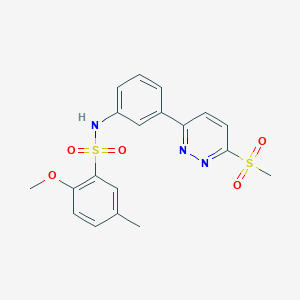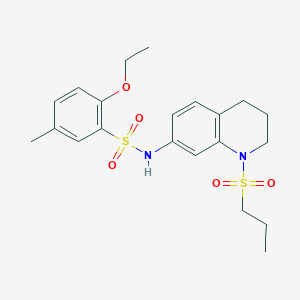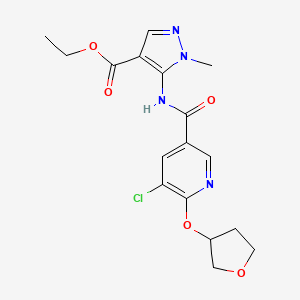![molecular formula C27H28N4O5 B2847340 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921824-44-4](/img/no-structure.png)
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrido[3,2-d]pyrimidine core, which is a bicyclic aromatic system often found in bioactive molecules . It also contains a dimethoxyphenethyl group and an ethylphenylacetamide moiety.
Scientific Research Applications
Radioligand Development for PET Imaging
One study discusses the synthesis of radioligands, specifically DPA-714, which is designed for positron emission tomography (PET) imaging by incorporating a fluorine atom for labeling with fluorine-18. This compound is part of a series of selective ligands for the translocator protein (18 kDa), showcasing the application of chemical synthesis in developing tools for neuroimaging and potentially studying neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Another research direction involves the synthesis of pyrimidinones and oxazinones as antimicrobial agents. A study presents the synthesis of these compounds using citrazinic acid as a starting material, highlighting their good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Anticancer Drug Development
Research into the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown its potential as an anticancer drug. This compound's structure and activity were characterized, including its crystallization and interaction with the VEGFr receptor, suggesting its utility in cancer treatment (Sharma et al., 2018).
Anti-inflammatory and Analgesic Activities
The synthesis of pyrimidine derivatives has been explored for their anti-inflammatory and analgesic activities. A particular study synthesized a range of pyrimidine derivatives and evaluated their pharmacological activities, with some compounds showing significant results comparable to standard drugs (Sondhi et al., 2009).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with ethyl 2-(4-aminophenyl)acetate to form an intermediate, which is then cyclized with 2,4-pyrimidinedione to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl 2-(4-aminophenyl)acetate", "2,4-pyrimidinedione" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with ethyl 2-(4-aminophenyl)acetate in the presence of a coupling agent such as EDCI or DCC to form the intermediate amide.", "Step 2: Cyclization of the intermediate amide with 2,4-pyrimidinedione in the presence of a base such as triethylamine or DBU to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS RN |
921824-44-4 |
Product Name |
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |
Molecular Formula |
C27H28N4O5 |
Molecular Weight |
488.544 |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-4-18-7-10-20(11-8-18)29-24(32)17-31-21-6-5-14-28-25(21)26(33)30(27(31)34)15-13-19-9-12-22(35-2)23(16-19)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32) |
InChI Key |
PKFAPMSADOHVSK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)
![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)


![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)